molecular formula C21H20N4O3 B2722144 3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034385-19-6

3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2722144
CAS RN: 2034385-19-6
M. Wt: 376.416
InChI Key: NZHABRYJSZKECS-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components common in medicinal chemistry, including a benzo[d]imidazole, a pyrrolidine, and a benzo[d]oxazole. These structures are often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the imidazole ring is aromatic and can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the imidazole and oxazole rings could contribute to its aromaticity and potentially its planarity .

Scientific Research Applications

Synthesis and Chemical Analysis

One study discussed the synthesis of dimethyl derivatives of imidazolinone herbicides and their use in developing efficient gas chromatographic methods for the determination of these herbicides in various matrices such as water, soybean, and soil (Anisuzzaman et al., 2000). This indicates a potential application of similar compounds in analytical chemistry, specifically in environmental monitoring and agricultural chemistry.

Material Science

Another area of application involves one-pot synthesis techniques , as highlighted by a study that described a one-pot synthesis of imidazo[1,2-a]pyridines. This method involves the oxidation of benzyl halides or benzyl tosylates to aldehydes, which then undergo a three-component reaction to afford the imidazo[1,2-a]pyridines in excellent yields (Adib et al., 2011). This suggests that compounds with similar structural features could be synthesized through efficient methods, contributing to the field of organic chemistry and material science.

Pharmacology and Drug Design

The design and synthesis of dual serotonin receptor antagonists are explored in pharmacological research. For instance, a study reported the synthesis of tertiary amine-bearing N-alkylated benzo[d]imidazol-2(3H)-ones and their evaluation as potent dual serotonin receptors ligands (Deau et al., 2015). These findings hint at the potential for related compounds to serve as key intermediates in the development of new pharmacologically active molecules, specifically targeting serotonin receptors.

Mechanism of Action

Future Directions

Future research could involve further exploration of the biological activity of this compound, potentially through in vitro and in vivo studies. Additionally, modifications could be made to its structure in order to optimize its activity .

properties

IUPAC Name

3-[2-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-14-22-16-6-2-3-7-17(16)25(14)15-10-11-23(12-15)20(26)13-24-18-8-4-5-9-19(18)28-21(24)27/h2-9,15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHABRYJSZKECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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